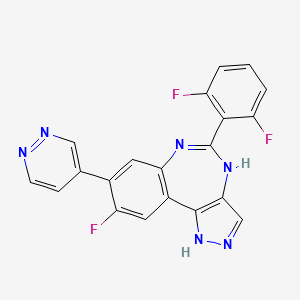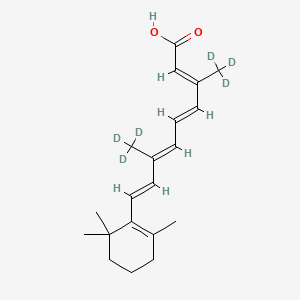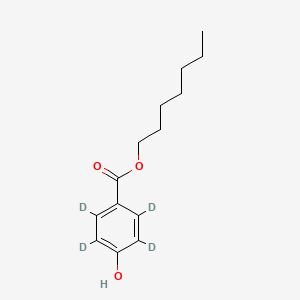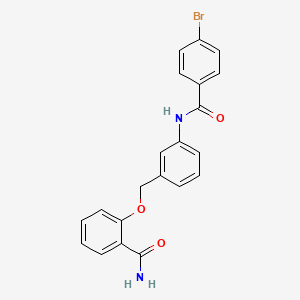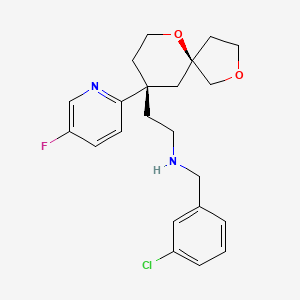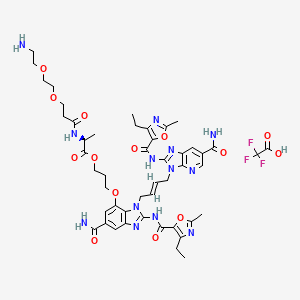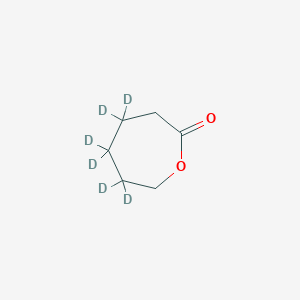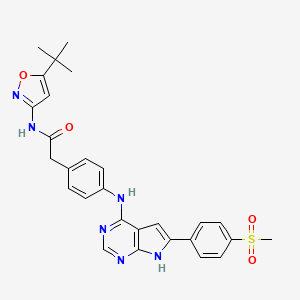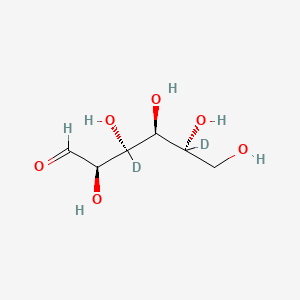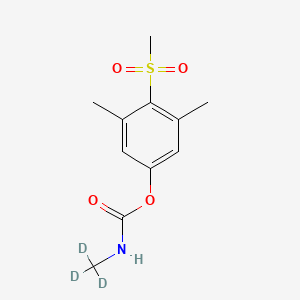
Methiocarb sulfone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methiocarb sulfone-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methiocarb, a carbamate pesticide known for its insecticidal, acaricidal, and molluscicidal properties. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and environmental fate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methiocarb sulfone-d3 involves the introduction of deuterium atoms into the methiocarb molecule. This can be achieved through a series of chemical reactions, including sulfoxidation and carbamoylation. The general synthetic route involves the following steps:
Sulfoxidation: Methiocarb is oxidized to methiocarb sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The sulfoxide is then reacted with deuterated methyl isocyanate to introduce the deuterium atoms, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methiocarb sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can produce methiocarb sulfone.
Reduction: Reduction reactions can revert this compound back to methiocarb or its sulfoxide form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethyl acetate, xylene.
Major Products Formed
Methiocarb sulfone: Formed through oxidation.
Methiocarb sulfoxide: Formed through partial reduction.
Various derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Methiocarb sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of methiocarb in organisms.
Environmental Fate Studies: Helps in studying the environmental degradation and distribution of methiocarb.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Helps in understanding the toxicological effects of methiocarb and its metabolites.
Mécanisme D'action
Methiocarb sulfone-d3, like its parent compound methiocarb, acts as an acetylcholinesterase inhibitor. It forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately neurotoxicity. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiocarb: The parent compound, used as a pesticide.
Methiocarb sulfoxide: A metabolite of methiocarb with similar properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Uniqueness
Methiocarb sulfone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature sets it apart from other similar compounds that do not have isotope labeling.
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3 |
Clé InChI |
RJBJMKAMQIOAML-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


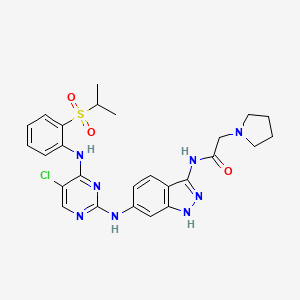
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

